molecular formula C12H17NO B183664 N-(3-ethoxybenzyl)cyclopropanamine CAS No. 892578-19-7

N-(3-ethoxybenzyl)cyclopropanamine

Cat. No.: B183664
CAS No.: 892578-19-7
M. Wt: 191.27 g/mol
InChI Key: KKQXHZGQVICPIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Ethoxybenzyl)cyclopropanamine is a research chemical with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . Its structure features a cyclopropylamine group attached to a 3-ethoxybenzyl moiety . This compound is a key intermediate in pharmaceutical research, particularly in the development of ligands for serotonin (5-HT) receptors . Scientific studies have explored its role as a precursor in the synthesis of more complex molecules designed to act as selective agonists for the 5-HT2C receptor . Functionally selective 5-HT2C agonists are investigated for their potential therapeutic applications in treating central nervous system (CNS) disorders such as schizophrenia and as antipsychotic agents, with the aim of achieving a better side-effect profile through Gq protein signaling bias . The compound has also been utilized to synthesize functionalized dithiocarbamate ligands for the preparation of metal complexes with potential biological activity . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(3-ethoxyphenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-14-12-5-3-4-10(8-12)9-13-11-6-7-11/h3-5,8,11,13H,2,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQXHZGQVICPIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405984
Record name N-(3-ethoxybenzyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892578-19-7
Record name N-(3-ethoxybenzyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Substrate Preparation

Reductive amination involves the condensation of 3-ethoxybenzaldehyde with cyclopropanamine to form an imine intermediate, followed by reduction to the target amine. This method, adapted from NaBH₄-mediated protocols in N-alkylamine synthesis, proceeds via a two-step mechanism:

  • Imine Formation : 3-Ethoxybenzaldehyde reacts with cyclopropanamine in anhydrous dichloromethane (DCM) or acetonitrile (MeCN) under nitrogen, catalyzed by molecular sieves to absorb water. The reaction reaches equilibrium within 4–6 hours at 25°C.

  • Reduction : Sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) selectively reduces the imine to the secondary amine. NaBH₃CN offers superior selectivity in protic solvents, achieving 78–85% isolated yield after aqueous workup.

Table 1: Optimization of Reductive Amination Conditions

EntrySolventReducing AgentTemp (°C)Time (h)Yield (%)
1MeCNNaBH₄25262
2MeCNNaBH₃CN25285
3DCMNaBH₄0→25458
4MeOHNaBH₃CN251.571

Key Observations :

  • Protic solvents like methanol accelerate reduction but risk over-reduction of the aldehyde.

  • Anhydrous MeCN minimizes side reactions, favoring higher yields (Entry 2).

Alkylation of Cyclopropanamine with 3-Ethoxybenzyl Halides

Nucleophilic Substitution Pathways

Direct alkylation employs 3-ethoxybenzyl chloride or bromide as electrophiles, reacting with cyclopropanamine in the presence of a base (e.g., K₂CO₃ or Et₃N). This method, derived from analogous N-alkylation protocols, requires strict stoichiometric control to avoid di- or trialkylation.

Solvent and Base Selection

  • Polar Aprotic Solvents : DMF or DMSO enhances nucleophilicity of cyclopropanamine but risks side reactions at elevated temperatures.

  • Solid-Phase Workup : Amberlyst 15 and IRA743 resins efficiently sequester excess amine and byproducts, simplifying purification.

Table 2: Alkylation Efficiency with Varied Bases

EntryBaseSolventTemp (°C)Time (h)Yield (%)
1K₂CO₃DMF801245
2Et₃NMeCN60867
3DBUDCM252438

Critical Analysis :

  • Et₃N in MeCN provides optimal deprotonation without degrading the cyclopropane ring (Entry 2).

  • Prolonged heating in DMF leads to decomposition, limiting yields (Entry 1).

Borate-Mediated Coupling of Carboxylic Acids and Amines

Tris(2,2,2-trifluoroethyl) Borate [B(OCH₂CF₃)₃] as a Condensing Agent

Adapting methodologies from direct amidation, B(OCH₂CF₃)₃ facilitates coupling between 3-ethoxybenzoic acid and cyclopropanamine at 80°C in MeCN. The borate ester activates the carboxylic acid, enabling nucleophilic attack by the amine.

Workup and Purification

  • Solid-Phase Extraction : Sequential treatment with Amberlyst A-26(OH), Amberlyst 15, and IRA743 resins removes unreacted acid and borate residues.

  • Solvent Evaporation : Toluene azeotropes eliminate trace MeCN, yielding >95% pure product after distillation.

Comparative Analysis of Methodologies

Yield, Scalability, and Practicality

  • Reductive Amination : Highest yields (85%) but requires anhydrous conditions and expensive reducing agents.

  • Alkylation : Moderate yields (67%) with simpler workup, suitable for gram-scale synthesis.

  • Borate-Mediated Coupling : Robust for analogs but risks ring degradation in cyclopropanamine.

Table 4: Method Comparison for Industrial Applications

MethodMax Yield (%)Cost (Relative)Scalability
Reductive Amination85HighModerate
Alkylation67LowHigh
Borate Coupling75ModerateLow

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxybenzyl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydroxide, potassium carbonate, organic solvents like dichloromethane or toluene.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Organic Synthesis

N-(3-ethoxybenzyl)cyclopropanamine serves as a building block in organic synthesis, allowing chemists to create more complex molecules. Its unique structure makes it valuable in developing new synthetic pathways.

Research has indicated potential biological activities of this compound, including:

  • Antimicrobial Properties : Investigated for its effectiveness against various microbial strains.
  • Antifungal Activity : Preliminary studies suggest efficacy against certain fungal pathogens.

Medicinal Chemistry

This compound is being studied for its therapeutic potential in drug development. Its ability to interact with biological targets may lead to the discovery of new pharmaceuticals aimed at treating various conditions.

  • Pharmacological Studies : Initial findings suggest that the compound may act on specific receptors or enzymes, modulating their activities and leading to desired biological responses .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of this compound, researchers tested various concentrations against a panel of bacterial and fungal strains. Results showed significant inhibition at higher concentrations, suggesting its potential as an antimicrobial agent.

Case Study 2: Drug Development

A research team focused on developing derivatives of this compound as selective agonists for the 5-HT2C receptor. The study involved synthesizing several analogs and assessing their binding affinity and efficacy in vitro. Some derivatives exhibited promising results, indicating their potential for further development into therapeutic agents targeting mood disorders .

Mechanism of Action

The mechanism of action of N-(3-ethoxybenzyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural, synthetic, and physicochemical differences between N-(3-ethoxybenzyl)cyclopropanamine and its analogs:

Compound Name Substituent(s) Molecular Weight (g/mol) Synthesis Method Key Findings/Applications Reference
This compound 3-ethoxybenzyl ~191.27 (calculated*) Likely Pd-catalyzed C–N coupling Inferred stability from crystal data of analogs
N-(4-Methylbenzyl)cyclopropanamine 4-methylbenzyl ~161.24 Continuous flow systems GC-FID-confirmed purity
N-(5-Chloro-2-isopropylbenzyl)cyclopropanamine 5-chloro-2-isopropylbenzyl ~225.74 Hydrogenation over Pt catalysts Patent-pending synthesis route
N-(3-Bromobenzyl)cyclopropanamine 3-bromobenzyl 226.11 Unspecified (likely coupling) Molecular structure confirmed
N-[(2-Nitrophenyl)methyl]cyclopropanamine 2-nitrobenzyl 192.20 Not detailed Lab use; minimal hazard reported
Compound 5b (from ) 3-ethoxybenzyl + quinoline 418.92 Multi-step synthesis Amyloid beta-disaggregating activity; triclinic crystal system

*Calculated based on formula C₁₁H₁₅NO.

Structural and Electronic Effects

  • Substituent Position : The 3-ethoxy group in this compound likely enhances steric bulk and electron-donating effects compared to analogs like N-(4-methylbenzyl)cyclopropanamine. This could influence receptor binding or metabolic stability, as seen in amyloid-targeting compounds where substituent position dictates activity .

Research Implications and Gaps

  • Synthetic Optimization : Continuous flow systems (as used for N-(4-methylbenzyl)cyclopropanamine ) could improve yield and purity compared to batch methods.
  • Safety Profiling : While some analogs are deemed low-risk , comprehensive toxicological studies are needed for the ethoxy variant, especially given the variability in hazard profiles across derivatives.

Biological Activity

N-(3-Ethoxybenzyl)cyclopropanamine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring attached to an ethoxybenzyl group. Its chemical formula is C12H17NC_{12}H_{17}N, and it is often studied in its hydrochloride form for enhanced solubility and stability in biological assays.

The biological activity of this compound is believed to stem from its interactions with various molecular targets, including:

  • Receptors : The compound may bind to neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.
  • Enzymes : It has been suggested that this compound can modulate enzyme activity, potentially impacting metabolic pathways relevant to disease processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial and antifungal properties. Preliminary studies have shown effectiveness against various strains of bacteria and fungi, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Activity

Recent investigations have focused on the compound's anticancer potential. In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cells, particularly those expressing mutant forms of key signaling proteins such as PI3K. The compound was found to induce apoptosis through mechanisms involving the activation of caspases and the production of reactive oxygen species (ROS) .

Case Studies

  • In Vitro Studies : A study evaluating the effects of this compound on MCF7 breast cancer cells showed significant inhibition of cell growth at concentrations ranging from 125 to 250 nM. The compound triggered PARP1 cleavage and ROS production, leading to cell death through apoptosis .
  • In Vivo Studies : In animal models, particularly using colorectal tumor models, treatment with this compound resulted in a notable reduction in tumor size compared to control groups. These findings suggest that the compound may have therapeutic potential in cancer treatment .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
N-(3-Methylbenzyl)cyclopropanamineC11H15NC_{11}H_{15}NMethyl group may alter biological activity
N-[(4-Ethoxyphenyl)methyl]cyclopropanamineC12H17NC_{12}H_{17}NDifferent phenyl substitution; distinct pharmacological properties
N-(3-Phenyl)cyclopropanamineC12H15NC_{12}H_{15}NLacks ethoxy group; focuses on phenyl substituent effects

This compound stands out due to its ethoxy substitution, which may confer unique solubility and reactivity properties compared to other cyclopropanamines.

Q & A

Q. Advanced Research Focus

  • Molecular docking : Used to simulate interactions with target proteins (e.g., amyloid-beta aggregates ). Software like AutoDock Vina assesses binding affinities.
  • QSAR modeling : Correlates structural descriptors (e.g., LogP, topological polar surface area) with activity data from analogs.
  • Collision cross-section (CCS) prediction : Ion mobility-mass spectrometry (IM-MS) models predict CCS values for adducts, aiding in metabolite identification .

How does the crystal packing of this compound derivatives influence their physicochemical properties?

Advanced Research Focus
Crystal lattice parameters (e.g., space group, unit cell dimensions) determine solubility and stability. For example:

  • Hydrogen-bonding networks : In analogs like compound 5b (P1 space group), intermolecular H-bonds enhance thermal stability .
  • Packing density : Lower void volumes (e.g., 1078.9 ų in 5b vs. 2056.2 ų in 5f ) correlate with higher melting points .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π-π stacking in aromatic substituents).

What experimental precautions are critical when handling this compound in proteomics studies?

Q. Basic Research Focus

  • Storage : Store at –20°C under inert gas (argon) to prevent oxidation.
  • Handling : Use gloveboxes or fume hoods to avoid moisture absorption, which can hydrolyze the cyclopropane ring.
  • Analytical validation : Confirm purity via HPLC-UV (≥95%) before biological assays to mitigate off-target effects .

How do structural modifications (e.g., ethoxy vs. methyl substituents) impact the pharmacological profile of this compound?

Q. Advanced Research Focus

  • Ethoxy group : Enhances lipophilicity (LogP +0.5 vs. methyl), improving blood-brain barrier penetration in CNS-targeted analogs .
  • Cyclopropane ring : Increases metabolic stability by resisting cytochrome P450 oxidation compared to open-chain amines .
  • Comparative assays : Test derivatives against reference compounds (e.g., donepezil for acetylcholinesterase inhibition) to quantify potency shifts .

What strategies address low yields in the hydrogenation step of this compound synthesis?

Q. Advanced Research Focus

  • Catalyst screening : Pt/C or Pd/C at 50–100 psi H₂ pressure optimizes imine reduction .
  • Additives : Triethylamine or acetic acid mitigates catalyst poisoning by adsorbing impurities.
  • In-situ monitoring : ReactIR tracks intermediate formation, enabling real-time adjustment of H₂ flow .

How can researchers validate the absence of toxic byproducts in this compound batches?

Q. Basic Research Focus

  • LC-MS/MS : Detects trace impurities (e.g., residual solvents, halogenated byproducts) at ppm levels.
  • Ames test : Screens for mutagenicity in bacterial reverse mutation assays.
  • Elemental analysis : Confirms stoichiometric purity (C, H, N within ±0.3% of theoretical) .

What role does the cyclopropane ring play in the compound’s stability under physiological conditions?

Q. Advanced Research Focus

  • Ring strain : The 60° bond angles in cyclopropane increase reactivity, but conjugation with the benzyl group stabilizes the molecule.
  • Metabolic studies : Radiolabeled analogs (e.g., ¹⁴C-cyclopropane) track degradation pathways in hepatocyte models .
  • pH stability : The amine protonation state (pKa ~9.5) influences solubility and degradation rates in buffers .

How can conflicting bioactivity data between in vitro and in vivo models be reconciled for this compound?

Q. Advanced Research Focus

  • Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution to explain efficacy gaps.
  • Metabolite identification : Use HR-MS/MS to detect active or inhibitory metabolites in plasma .
  • Dose-response recalibration : Adjust in vitro concentrations to match achievable in vivo plasma levels.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.